Bicyclo[3.3.1]nonane-3,7-dione
Overview
Description
Bicyclo[331]nonane-3,7-dione is a bicyclic organic compound characterized by its unique structure, which consists of two fused cyclohexane rings
Mechanism of Action
Target of Action
Bicyclo[3.3.1]nonane-3,7-dione is a compound that has been found to have significant biological activity The primary targets of Bicyclo[33It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products .
Mode of Action
The exact mode of action of Bicyclo[33It is known that many derivatives of bicyclo[331]nonane are used in asymmetric catalysis or as potent anticancer entities . This suggests that this compound may interact with its targets to induce changes that could potentially have anticancer effects.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[33Given its potential anticancer properties , it can be inferred that this compound may affect pathways related to cell growth and proliferation.
Result of Action
The molecular and cellular effects of Bicyclo[33Given its potential anticancer properties , it can be inferred that this compound may induce changes at the molecular and cellular levels that inhibit cancer cell growth and proliferation.
Action Environment
covalent bonds . This suggests that the action of this compound may be influenced by its chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonane-3,7-dione can be synthesized through several methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone. Another well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.3.1]nonane-3,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Bicyclo[3.3.1]nonane-3,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals.
Comparison with Similar Compounds
- Bicyclo[3.3.1]nonane-2,6-dione
- Bicyclo[3.3.0]octane-3,7-dione
Comparison: Bicyclo[331]nonane-3,7-dione is unique due to its specific structural arrangement, which imparts distinct chemical properties Compared to bicyclo[33Similarly, bicyclo[3.3.0]octane-3,7-dione, while structurally related, exhibits different chemical behavior due to the variation in ring size and functional group positioning .
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-3,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-2-6-1-7(4-8)5-9(11)3-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCULSOJJAIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349144 | |
Record name | bicyclo[3.3.1]nonane-3,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-15-0 | |
Record name | bicyclo[3.3.1]nonane-3,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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